3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Description

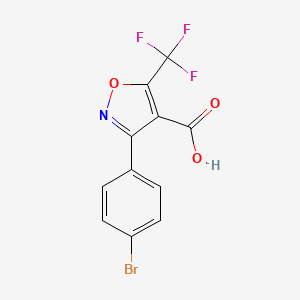

3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a 4-bromophenyl group at position 3, a trifluoromethyl (CF₃) group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₆BrF₃NO₃, with a molecular weight of 346.07 g/mol. The compound is of interest in medicinal chemistry due to the combined electronic effects of the bromophenyl (electron-withdrawing) and trifluoromethyl (lipophilic, electron-withdrawing) groups, which enhance metabolic stability and bioavailability .

The trifluoromethyl group in the target compound is expected to further modulate solubility and reactivity compared to methyl or hydrogen substituents.

Properties

IUPAC Name |

3-(4-bromophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXIEESFOXYALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401172632 | |

| Record name | 3-(4-Bromophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159978-82-1 | |

| Record name | 3-(4-Bromophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159978-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid, with the chemical formula CHBrFNO and CAS number 1159978-82-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group and a trifluoromethyl group, which are known to influence its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

- Molecular Weight : 336.06 g/mol

- Empirical Formula : CHBrFNO

- Structure : The isoxazole ring contributes to the compound's reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity through halogen bonding interactions with enzyme residues .

- Cytotoxicity Against Cancer Cells :

Biological Activity Data

The following table summarizes the biological activity data for this compound:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.6 | COX-2 inhibition and apoptosis induction |

| HCT116 | 12.8 | Induction of cell cycle arrest |

| Huh7 | 10.2 | Cytotoxicity via G0/G1 phase arrest |

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of various isoxazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 and HCT116 cell lines, with IC values lower than those of standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

Molecular docking studies revealed that the trifluoromethyl group enhances the binding affinity to COX-2 by forming hydrogen bonds with key amino acids in the active site. This interaction was correlated with increased anti-inflammatory activity, making it a candidate for further development as an anti-inflammatory drug .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits potential as a pharmacological agent due to its unique structural features. The presence of the trifluoromethyl group is known to enhance biological activity, making it a candidate for drug development.

Case Studies

- Anticancer Activity : Research has indicated that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models, suggesting that 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid may also possess anticancer properties .

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of isoxazole derivatives, which could provide insights into the therapeutic use of this compound in treating inflammatory diseases .

Agrochemicals

The compound's structural characteristics make it suitable for development as an agrochemical. Its ability to interact with biological systems positions it as a potential herbicide or pesticide.

Applications

- Herbicidal Activity : Preliminary studies have shown that compounds with similar isoxazole structures can inhibit plant growth by interfering with specific metabolic pathways. This suggests that this compound may be explored for herbicidal formulations .

Materials Science

In materials science, the compound's unique chemical properties allow for its incorporation into polymers and other materials.

Applications

- Fluorinated Polymers : The trifluoromethyl group can impart desirable properties such as increased thermal stability and chemical resistance. This makes the compound suitable for use in creating advanced materials for electronics and coatings .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Trifluoromethyl vs.

- Halogen Substitution : Bromine (Br) at position 4 of the phenyl ring enhances steric bulk and electron-withdrawing effects compared to fluorine (F) or chlorine (Cl), which may influence binding affinity in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.